molecular formula C13H15N3 B11814719 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine

1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine

Cat. No.: B11814719
M. Wt: 213.28 g/mol
InChI Key: LOTSSVSRLUCMGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine, methylamine, and phenyl isocyanide with a suitable aldehyde or ketone, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine
  • 4-Cyclopropyl-1-methyl-1H-imidazol-2-amine
  • 4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole

Uniqueness: 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-cyclopropyl-2-methyl-5-phenylimidazol-4-amine

InChI

InChI=1S/C13H15N3/c1-9-15-12(10-5-3-2-4-6-10)13(14)16(9)11-7-8-11/h2-6,11H,7-8,14H2,1H3

InChI Key

LOTSSVSRLUCMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3

Origin of Product

United States

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